(1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene

Chemical Ecology Olfactory Neurobiology Insect Semiochemistry

Germacrene D is a naturally occurring germacrane-type sesquiterpene hydrocarbon (C₁₅H₂₄, MW 204.35) identified as (1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene. It is a major volatile constituent of essential oils from diverse plant families including Asteraceae, Burseraceae, and Lamiaceae, frequently co-occurring with structurally related sesquiterpenes such as (E)-caryophyllene and bicyclogermacrene.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 23986-74-5
Cat. No. B057833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene
CAS23986-74-5
Synonyms[S-(E,E)]-1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene; _x000B_(-)-Germacra-1(10),4(15),5-triene;  (-)-Germacrene D;  Germacrene D; _x000B_[s-(E,E)]-1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecyldidiene; 
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CCCC(=C)C=CC(CC1)C(C)C
InChIInChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8?,14-7+/t15-/m0/s1
InChIKeyGAIBLDCXCZKKJE-AVTIRSPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Germacrene D (CAS 23986-74-5) Baseline Identity and Class Characteristics


Germacrene D is a naturally occurring germacrane-type sesquiterpene hydrocarbon (C₁₅H₂₄, MW 204.35) identified as (1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene . It is a major volatile constituent of essential oils from diverse plant families including Asteraceae, Burseraceae, and Lamiaceae, frequently co-occurring with structurally related sesquiterpenes such as (E)-caryophyllene and bicyclogermacrene . The compound exhibits antibacterial and antifungal activities and has been reported to function as an adjuvant agent that potentiates the action of aminoglycoside and azole antimicrobials . Its biological profile also includes highly selective activation of specific olfactory receptor neurons in heliothine moths, a property that is enantiomer-dependent .

Why Generic Substitution of Germacrene D (23986-74-5) with Other Sesquiterpenes Fails


Procurement decisions based solely on sesquiterpene class membership—e.g., substituting bicyclogermacrene or (E)-caryophyllene for Germacrene D—carry substantial experimental risk. These compounds differ fundamentally in their stereochemical identity: the (-)-enantiomer of Germacrene D displays approximately 10-fold greater olfactory receptor neuron activation potency than the (+)-enantiomer, and 100-fold greater potency than (-)-α-ylangene, as demonstrated in head-to-head electrophysiological recordings . In antimicrobial applications, quantitative modulation of antibiotic susceptibility is structure-specific; Germacrene D-enriched extracts produce measurable MIC reductions when combined with aminoglycosides, whereas the structurally similar sesquiterpenoid guaiazulene paradoxically quenches antibiotic action . Furthermore, Germacrene D serves as a specific biosynthetic precursor to multiple downstream sesquiterpenes through acid-catalyzed, photochemical, and thermal rearrangements, a reactivity profile not shared by its co-occurring analogs . These stereochemistry-dependent and mechanism-specific activity cliffs render simple in-class substitution scientifically indefensible.

Quantitative Differentiation Evidence for Germacrene D (23986-74-5) Against Closest Comparators


Enantiomer-Specific Olfactory Receptor Neuron Activation: (-)-Germacrene D vs. (+)-Germacrene D

Single-cell electrophysiological recordings from antennal olfactory receptor neurons of Helicoverpa armigera demonstrate that (-)-Germacrene D is approximately 10-fold more potent than its (+)-enantiomer in eliciting neuronal responses. The same neuron type responded to both enantiomers, but with parallel dose-response curves shifted by roughly one log unit . A subsequent structure-activity study across three heliothine species confirmed this 10-fold selectivity and further established that (-)-Germacrene D is about 100-fold more potent than (-)-α-ylangene .

Chemical Ecology Olfactory Neurobiology Insect Semiochemistry

Antibiotic Adjuvant Activity: Germacrene D vs. Guaiazulene in Combination with Aminoglycosides

In a comparative study evaluating three sesquiterpenoids as antibiotic adjuvants, Germacrene D-enriched extract combined with gentamicin produced a significant reduction in MIC values against Escherichia coli, with the combination also exhibiting an increased post-antibiotic effect (PAE). By contrast, guaiazulene—a structurally distinct sesquiterpenoid—failed to enhance and instead quenched antibiotic antimicrobial action under identical conditions. A moderate correlation between antimicrobial enhancement and impairment of cell membrane function was detected for Germacrene D and nerolidol, but not for guaiazulene .

Antimicrobial Resistance Antibiotic Adjuvants Membrane Permeabilization

Defined Enantiomeric Purity: (-)-Germacrene D Analytical Standard vs. Racemic Commercial Material

Commercial availability of Germacrene D spans a wide purity and enantiomeric composition range. Analytical standards with GC-verified purity ≥97% (w/w absolute assay) are commercially supplied with accompanying GC chromatogram documentation for quantitative titration applications . Chiral HPLC analysis has established that Germacrene D from ylang-ylang oil possesses 98% enantiomeric excess (e.e.), whereas Germacrene D extracted from Solidago altissima is almost racemic . Procurement of the enantiomerically defined (-)-Germacrene D standard (≥97% purity) is essential for reproducible electrophysiology, behavioral, and biosynthetic studies, as results obtained with racemic or low-purity material are quantitatively confounded.

Analytical Chemistry Chiral Separation Quality Control

Biosynthetic Precursor Specificity: Germacrene D as a Central Intermediate in Sesquiterpene Biosynthesis

Germacrene D has been experimentally confirmed as a precursor to a diverse array of sesquiterpene hydrocarbons through acid-catalyzed, photochemically induced, and thermally induced rearrangements. These rearrangement pathways are structure-specific to the germacrane skeleton and are not accessible from co-occurring sesquiterpenes such as bicyclogermacrene or (E)-caryophyllene under the same conditions . This central intermediate role is exploited in metabolic engineering, where heterologous expression of Germacrene D synthase in Saccharomyces cerevisiae enables high-titer production of (-)-Germacrene D as a platform chemical for downstream diversification .

Sesquiterpene Biosynthesis Metabolic Engineering Terpene Synthase

Insect Behavioral Modulation: (-)-Germacrene D Attraction and Oviposition vs. Solvent Control

In behavioral choice assays with mated Heliothis virescens females, tobacco plants equipped with dispensers releasing low-rate (-)-Germacrene D exhibited significantly greater attractiveness than control tobacco plants lacking the compound . This effect was specifically attributed to the (-)-enantiomer and is mediated by the same olfactory receptor neuron type characterized in the electrophysiological studies above, establishing a direct structure-activity link from receptor activation to whole-organism behavior.

Insect-Plant Interactions Oviposition Behavior Semiochemical Pest Management

Best Research and Industrial Application Scenarios for Germacrene D (23986-74-5)


Insect Olfactory Neurobiology and Semiochemical Research

The unique 10-fold enantiomer-specific potency of (-)-Germacrene D makes it an indispensable tool compound for mapping olfactory receptor neuron tuning curves and probing structure-activity relationships in heliothine moth chemoreception. Procurement of the analytically verified (-)-enantiomer (≥97% purity) is critical for reproducible single-sensillum recordings, as evidenced by dose-response studies across three moth species .

Antibiotic Adjuvant Development and Membrane Permeabilization Studies

Germacrene D-enriched extracts have demonstrated specific synergism with aminoglycoside antibiotics against Gram-negative and Gram-positive bacteria, with measurable MIC reductions not observed with comparator sesquiterpenoids such as guaiazulene . This application scenario is relevant for researchers investigating adjuvant strategies to overcome multidrug-resistant bacterial strains.

Sesquiterpene Biosynthetic Pathway Elucidation and Metabolic Engineering

Germacrene D serves as a central biosynthetic precursor that undergoes structure-specific rearrangements to yield diverse sesquiterpene products. This precursor role is exploited in both in vitro biosynthetic studies and in vivo metabolic engineering platforms (e.g., yeast-based production systems) . No other in-class compound substitutes for this precursor reactivity.

Insect-Plant Interaction and Semiochemical-Based Pest Management

The demonstrated ability of (-)-Germacrene D to significantly increase attraction and oviposition by the tobacco budworm moth H. virescens supports its use in behavioral ecology studies and as a lead compound for developing semiochemical-based monitoring or management tools for agricultural pests .

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